5,6,7,8-Tetrahydro-2-naphthol

Description

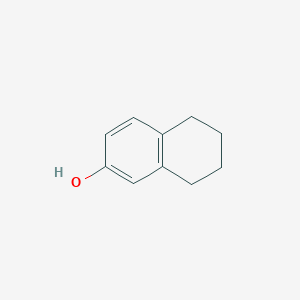

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870851 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-78-6, 21664-09-5 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Tetralinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-naphthol (CAS No. 1125-78-6), a key intermediate in organic synthesis. The document details its physicochemical properties, outlines a standard experimental protocol for its synthesis and purification, and explores its current applications, particularly in the pharmaceutical industry. While direct biological activity and specific signaling pathways for 5,6,7,8-tetrahydro-2-naphthol are not extensively documented, this guide will touch upon the known biological roles of its derivatives to provide context for its utility in drug discovery and development.

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a derivative of naphthalene (B1677914) characterized by a partially hydrogenated ring system.[1] Its chemical structure, featuring a hydroxyl group attached to the tetrahydronaphthalene backbone, makes it a versatile building block in the synthesis of more complex molecules.[1] This guide aims to be a thorough resource for professionals in research and drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-tetrahydro-2-naphthol is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1125-78-6 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | White to light yellow or light orange crystalline solid | |

| Melting Point | 59-61 °C | |

| Boiling Point | 275-276 °C | |

| Solubility | 1.5 g/L in water | |

| Flash Point | 113 °C (closed cup) | |

| Density | ~1.1 g/cm³ | [1] |

| pKa | 10.48 (at 25 °C) |

Synthesis and Purification

The most common method for the synthesis of 5,6,7,8-tetrahydro-2-naphthol is the partial hydrogenation of 2-naphthol (B1666908).[1]

Experimental Protocol: Synthesis via Partial Hydrogenation of 2-Naphthol

This protocol describes a general procedure for the laboratory-scale synthesis of 5,6,7,8-tetrahydro-2-naphthol.

Materials:

-

2-Naphthol

-

Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-naphthol in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C) to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: Seal the reaction vessel and purge it with an inert gas, such as nitrogen, before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring. The reaction may be carried out at room temperature or with gentle heating, depending on the chosen catalyst and desired reaction rate. Monitor the reaction progress by observing hydrogen uptake.

-

Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 5,6,7,8-tetrahydro-2-naphthol can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexanes, ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

The purity of the final product can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR).

Applications in Drug Development and Organic Synthesis

5,6,7,8-Tetrahydro-2-naphthol is a valuable intermediate in the synthesis of various organic compounds.[1]

-

Pharmaceutical Intermediate: Its most notable application is as a key starting material in the synthesis of the antifungal agent Liranaftate .[1] The hydroxyl group and the tetralin scaffold provide a reactive platform for the necessary chemical modifications to build the final active pharmaceutical ingredient (API).

-

Model Compound in Research: It has been utilized as a model compound in photochemical studies, for instance, in investigations into the environmental transformation of hormones like 17β-estradiol.

-

Building Block for Heterocyclic Compounds: Its reactivity makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.[1]

While 5,6,7,8-tetrahydro-2-naphthol itself is not known for significant direct biological activity, its structural motif is present in a variety of biologically active molecules. The corresponding carboxylic acid derivative, 5,6,7,8-tetrahydro-2-naphthoic acid, has been extensively used as a scaffold for developing potent analogs targeting nuclear receptors, such as the Retinoid X Receptor (RXR).

Signaling Pathways of Structurally Related Compounds

Although no specific signaling pathways have been directly attributed to 5,6,7,8-tetrahydro-2-naphthol, understanding the pathways modulated by its derivatives can provide valuable insights for drug development professionals. For example, derivatives of the structurally related 5,6,7,8-tetrahydro-2-naphthoic acid are known to act as agonists for the Retinoid X Receptor (RXR).

References

physical and chemical properties of 5,6,7,8-Tetrahydro-2-naphthol

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known by synonyms such as 6-Hydroxytetralin and 6-Tetralinol, is an organic compound derived from naphthalene (B1677914).[1][2][3] It is characterized by a partially hydrogenated naphthalene ring system with a hydroxyl group substituted at the 2-position.[1][2][4][5] This structure, with its combination of an aromatic ring and a saturated alicyclic component, makes it a valuable intermediate and building block in various fields of chemical synthesis.[1][3][4] Its molecular formula is C₁₀H₁₂O.[1][2][4][6][7] This guide provides a comprehensive overview of its physical and chemical properties, relevant experimental protocols, and its role in biological pathways and as a research chemical.

Core Physical and Chemical Properties

5,6,7,8-Tetrahydro-2-naphthol presents as a beige or white crystalline solid under standard conditions.[1][3][6][8] It is sparingly soluble in water.[1][4]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2][6][7] |

| Molecular Weight | 148.20 g/mol | [1][2][4][7] |

| Melting Point | 58-62 °C | [1][6] |

| Boiling Point | 275-276 °C (at 760 mmHg) | [1][3][5] |

| 160-162 °C (at 11 mmHg) | ||

| 133 °C (at 8 mmHg) | [8] | |

| Density | 1.055 - 1.1 g/cm³ | [1][3] |

| Water Solubility | 1.5 g/L (at 20 °C) | [1][4] |

| pKa | 10.48 (at 25 °C) | [1] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

Spectroscopic Data Summary

| Technique | Key Features and Observations | Source(s) |

| GC-MS | m/z Top Peak: 120; m/z 2nd Highest: 148; m/z 3rd Highest: 107 or 147 | [2] |

| ¹H NMR | In CDCl₃, characteristic shifts include aromatic protons (~6.5-6.9 ppm), a hydroxyl proton (~4.7-5.0 ppm), benzylic protons (~2.7 ppm), and aliphatic protons (~1.75 ppm). | [9] |

| ¹³C NMR | Expected peaks for aromatic, and aliphatic carbons. | [10] |

| FT-IR | Spectra available via KBr-Pellet and ATR-Neat techniques. Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretches are expected. | [2][11] |

Experimental Protocols

Example Protocol: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic Acid via Catalytic Hydrogenation

This protocol details the reduction of the aromatic system of 2-naphthoic acid to its tetralin derivative.[12][13]

1. Materials and Equipment:

-

2-Naphthoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695), absolute

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

2M aqueous hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware (round-bottom flask, Büchner funnel, separatory funnel)

-

Rotary evaporator

2. Reaction Setup:

-

To a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C.

-

Add absolute ethanol as the solvent and seal the vessel securely.

3. Hydrogenation:

-

Purge the reaction vessel with nitrogen gas to remove air, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the mixture at a set temperature (e.g., 50-80°C) for several hours until hydrogen uptake ceases.

4. Work-up and Purification:

-

After cooling and venting the vessel, filter the reaction mixture through Celite to remove the Pd/C catalyst, washing with ethanol.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash with a saturated aqueous solution of sodium bicarbonate. The product, being acidic, will move to the aqueous layer.

-

Separate the aqueous layer. Cool it in an ice bath and acidify to a pH of 2-3 with 2M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Biological Activity and Signaling Pathways

While 5,6,7,8-Tetrahydro-2-naphthol itself is not a therapeutic agent, it serves as a critical precursor and model compound in several biological contexts.

Applications in Research and Development

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of the antifungal drug Liranaftate.[3]

-

Photochemical Studies: It is used as a model compound to study the photochemical transformation and environmental degradation of hormones like 17β-estradiol and 17α-ethinylestradiol.[1][5]

-

Scaffold for Drug Discovery: The 5,6,7,8-tetrahydronaphthalene scaffold is a versatile template in medicinal chemistry. Analogs have been developed as potent and selective agonists of the Retinoid X Receptor (RXR), a key target in cancer therapy.[14] Bexarotene, an FDA-approved drug, is a well-known example.[14] Derivatives have also been investigated for anti-inflammatory and anticancer activities.[15][16]

Role in Biochemical Pathways

The related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, is a known intermediate in the anaerobic degradation of naphthalene by sulfate-reducing bacteria.[17][18] In this pathway, naphthalene is first carboxylated and activated to a coenzyme A (CoA) thioester. A series of reduction steps, catalyzed by enzymes like tetrahydronaphthoyl-CoA reductase, leads to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is further metabolized.[11][18]

References

- 1. lookchem.com [lookchem.com]

- 2. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5,6,7,8-Tetrahydro-2-naphthol | 1125-78-6 [chemicalbook.com]

- 6. 177470500 [thermofisher.com]

- 7. 5,6,7,8-Tetrahydro-2-naphthol, 98% | Fisher Scientific [fishersci.ca]

- 8. 5,6,7,8-Tetrahydro-2-naphthol | 1125-78-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) MS spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. benchchem.com [benchchem.com]

- 17. Buy 5,6,7,8-Tetrahydro-2-naphthoic acid | 1131-63-1 [smolecule.com]

- 18. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-2-naphthol, a key intermediate in organic synthesis. The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. Furthermore, a relevant biological pathway in which a derivative of this compound is involved is illustrated to highlight its significance in metabolic studies.

Chemical Structure and Nomenclature

5,6,7,8-Tetrahydro-2-naphthol is a bicyclic organic compound that consists of a naphthalene (B1677914) ring system where one of the aromatic rings is fully saturated. The hydroxyl group (-OH) is substituted at the C2 position of the aromatic ring.

Structural Formula:

IUPAC Name: 5,6,7,8-tetrahydronaphthalen-2-ol[1]

Synonyms: This compound is also known by several other names, including:

-

6-Hydroxytetralin[1]

-

6-Tetralinol[1]

-

2-Naphthol (B1666908), 5,6,7,8-tetrahydro-[1]

-

5,6,7,8-Tetrahydro-beta-naphthol[1]

-

ac-beta-Tetralol[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-Tetrahydro-2-naphthol is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 275.5 °C at 760 mmHg | [2] |

| Density | ~1.1 g/cm³ | [2] |

| Flash Point | 131.8 °C | [2] |

| CAS Number | 1125-78-6 | [1] |

Synthesis of 5,6,7,8-Tetrahydro-2-naphthol

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthol (Representative)

This protocol is based on established procedures for the selective hydrogenation of naphthalene derivatives and should be adapted and optimized based on laboratory safety standards and preliminary experiments.[3]

Materials:

-

2-Naphthol

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (absolute)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, add 2-naphthol and 10% Pd/C catalyst. Add absolute ethanol as the solvent. Seal the reaction vessel securely.

-

Inerting the Atmosphere: Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove any residual air. Evacuate the vessel under vacuum and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[3]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen gas. The reaction may be performed at room temperature or with gentle heating to increase the rate. Monitor the reaction progress by observing the uptake of hydrogen gas.[3]

-

Work-up: Once the theoretical amount of hydrogen has been consumed, or the reaction is deemed complete by other analytical means (e.g., TLC, GC), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to recover any residual product.

-

Purification: Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator. The crude 5,6,7,8-Tetrahydro-2-naphthol can be further purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water mixture).

Biological Significance: Role in Anaerobic Naphthalene Degradation

While 5,6,7,8-Tetrahydro-2-naphthol itself is primarily a synthetic intermediate, its core structure is found in metabolites of significant biological pathways. One such example is the anaerobic degradation of naphthalene by certain bacteria. In this pathway, a derivative, 5,6,7,8-tetrahydro-2-naphthoyl-CoA, is a key intermediate. The following diagram illustrates a simplified workflow of this metabolic process.

Caption: Simplified workflow of the anaerobic degradation of naphthalene.

This guide provides foundational technical information for professionals working with 5,6,7,8-Tetrahydro-2-naphthol. The data and protocols herein are intended to support further research and development in the fields of organic synthesis and medicinal chemistry.

References

Solubility Profile of 5,6,7,8-Tetrahydro-2-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a derivative of naphthalene (B1677914) with a partially hydrogenated ring system.[1] Its molecular structure, featuring a hydroxyl group attached to a tetrahydronaphthalene backbone, makes it a valuable building block in organic synthesis.[1] Notably, it is used as a model compound in environmental studies concerning the photochemical transformation of hormones like 17β-estradiol.[2][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5,6,7,8-Tetrahydro-2-naphthol is presented below. These properties are fundamental to its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [2][4] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| Appearance | Beige crystalline mass | [3] |

| Melting Point | 59-61 °C | [2][3] |

| Boiling Point | 275-276 °C | [2][3] |

| Water Solubility | 1.5 g/L (at 20 °C) | [3] |

Solubility Data

Aqueous Solubility

The solubility of 5,6,7,8-Tetrahydro-2-naphthol in water has been determined to be 1.5 g/L at 20 °C.[3]

Solubility in Organic Solvents

As of the date of this guide, specific quantitative solubility data for 5,6,7,8-Tetrahydro-2-naphthol in various organic solvents is not available in the reviewed scientific literature. However, based on its chemical structure—a polar hydroxyl group and a nonpolar tetralin framework—it is expected to be soluble in a range of polar and non-polar organic solvents.

For illustrative purposes, the following table presents potential solubility behavior in common organic solvents, extrapolated from the known solubility of structurally related tetralone derivatives. It is critical to note that these are not experimentally determined values for 5,6,7,8-Tetrahydro-2-naphthol and should be confirmed experimentally.

| Solvent | Predicted Solubility Behavior | Rationale |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent, capable of hydrogen bonding. |

| Acetone | High | Polar aprotic solvent. |

| Tetrahydrofuran (THF) | High | Polar aprotic solvent (ether). |

| Toluene | Medium | Non-polar aromatic solvent. |

| Hexane | Low | Non-polar aliphatic solvent. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 5,6,7,8-Tetrahydro-2-naphthol in an organic solvent of interest. This protocol is based on the gravimetric method, which is a reliable and commonly used technique.

Materials and Equipment

-

5,6,7,8-Tetrahydro-2-naphthol (solid)

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: Add an excess amount of solid 5,6,7,8-Tetrahydro-2-naphthol to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Maintain the temperature of the vial.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter. This prevents the transfer of any undissolved solid.

-

Mass Determination of Solute: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Determine the mass of the transferred solution.

-

Solvent Evaporation: Place the vial containing the supernatant in a drying oven or vacuum desiccator to completely evaporate the solvent.

-

Final Mass Measurement: Once the solvent is fully evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute.

Calculation of Solubility

The solubility can be calculated in various units. For example, in g/100 mL:

Solubility ( g/100 mL) = [(Mass of vial with dried solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn) * 100

Visualized Workflows

The following diagrams illustrate the key workflows for the experimental determination and subsequent data analysis of solubility.

Caption: General experimental workflow for determining the solubility of a solid in a solvent.

Caption: Workflow for the analysis and application of experimentally determined solubility data.

Conclusion

While quantitative data on the solubility of 5,6,7,8-Tetrahydro-2-naphthol in organic solvents is currently limited in the public domain, this guide provides a foundational understanding of its expected behavior and a robust experimental protocol for its determination. The provided workflows offer a clear path for researchers to generate the necessary data to support their work in drug development, chemical synthesis, and other scientific endeavors. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 5,6,7,8-Tetrahydro-2-naphthol (CAS No. 1125-78-6), a key intermediate in organic synthesis. The document details experimental protocols for these determinations and presents a logical workflow for the synthesis and characterization of this compound.

Physicochemical Data of 5,6,7,8-Tetrahydro-2-naphthol

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-Hydroxytetralin, is a derivative of naphthalene (B1677914) with a partially hydrogenated ring system. It typically presents as a white to beige crystalline solid. Its physical properties are crucial for its application in various synthetic processes, including the production of the antifungal agent Liranaftate.

Data Summary

The melting and boiling points of 5,6,7,8-Tetrahydro-2-naphthol have been reported across various sources. A summary of these values is presented below for easy comparison.

| Physical Property | Reported Value | Conditions |

| Melting Point | 59-61 °C | lit. |

| 57.5-63.5 °C | ||

| 58-62 °C | ||

| 61.0-64.0 °C | ||

| Boiling Point | 275-276 °C | lit. (at 760 mmHg) |

| 275.5 °C | at 760 mmHg | |

| 160-162 °C | at 11 mmHg | |

| 133 °C | at 8 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a synthesized compound. The following sections describe standard laboratory protocols for these measurements.

Synthesis and Purification

A common manufacturing process for 5,6,7,8-Tetrahydro-2-naphthol involves the partial hydrogenation of 2-naphthol.[1] This reaction can be performed using various catalytic systems. Following the synthesis, purification is essential to remove unreacted starting materials, byproducts, and catalyst residues. Recrystallization from a suitable solvent, such as hexanes, is a common method for purifying the crude product to yield pale brown or white crystals.[2]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, powdered 5,6,7,8-Tetrahydro-2-naphthol is packed into the sealed end of a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[3]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For small quantities of a substance, a micro-boiling point determination using a Thiele tube or a similar apparatus is a common and accurate method.[5]

Apparatus:

-

Thiele tube or aluminum block

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid 5,6,7,8-Tetrahydro-2-naphthol is placed in the fusion tube.[6]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[6]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, or into a hole in an aluminum block.[7]

-

Heating: The apparatus is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled.[5]

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.[6]

-

Recording: The liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of 5,6,7,8-Tetrahydro-2-naphthol to its physicochemical characterization.

References

- 1. innospk.com [innospk.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

Spectroscopic Profile of 5,6,7,8-Tetrahydro-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydro-2-naphthol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data

The spectroscopic data for 5,6,7,8-Tetrahydro-2-naphthol is summarized below, providing key identifiers for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for 5,6,7,8-Tetrahydro-2-naphthol are presented below.

Table 1: ¹H NMR Spectroscopic Data of 5,6,7,8-Tetrahydro-2-naphthol [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.90 | d | 1H | Ar-H |

| 6.57 | dd | 1H | Ar-H |

| 6.52 | d | 1H | Ar-H |

| 5.05 | s | 1H | OH |

| 2.67 | t | 4H | Ar-CH₂ |

| 1.75 | m | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5,6,7,8-Tetrahydro-2-naphthol [2][3][4]

| Chemical Shift (δ) ppm |

| 153.6 |

| 138.1 |

| 130.3 |

| 129.3 |

| 115.2 |

| 112.7 |

| 29.5 |

| 28.9 |

| 23.3 |

| 23.2 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 5,6,7,8-Tetrahydro-2-naphthol are listed below.

Table 3: IR Spectroscopic Data of 5,6,7,8-Tetrahydro-2-naphthol [5]

| Wavenumber (cm⁻¹) | Description |

| 3250 (broad) | O-H stretch (phenolic) |

| 2925, 2860 | C-H stretch (aliphatic) |

| 1610, 1500 | C=C stretch (aromatic) |

| 1250 | C-O stretch (phenolic) |

Sample Preparation: KBr disc

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The key mass spectral data for 5,6,7,8-Tetrahydro-2-naphthol are provided below.

Table 4: Mass Spectrometry Data of 5,6,7,8-Tetrahydro-2-naphthol [6][7][8]

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 50 | [M - C₂H₄]⁺ |

| 107 | 15 | [M - C₃H₇]⁺ |

| 91 | 18 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[9]

-

Sample Preparation : A sample of approximately 5-10 mg of 5,6,7,8-Tetrahydro-2-naphthol is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms.

-

Phenolic Proton Exchange : The resonance of the phenolic hydroxyl proton can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquiring the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[11]

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples like 5,6,7,8-Tetrahydro-2-naphthol, several preparation techniques can be employed.[12]

-

KBr Pellet Method : A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull : A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste.[13][14] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis. A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[12][13]

-

Thin Solid Film : The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate.[15] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[15]

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile and thermally stable compounds like 5,6,7,8-Tetrahydro-2-naphthol.

-

Sample Introduction : The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to vaporize it into the ion source.[16]

-

Ionization : In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[16]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is depicted in the following diagram.

References

- 1. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) 1H NMR spectrum [chemicalbook.com]

- 2. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) IR Spectrum [m.chemicalbook.com]

- 6. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6,7,8-Tetrahydro-2-naphthol(1125-78-6) MS [m.chemicalbook.com]

- 8. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6,7,8-Tetrahydro-2-naphthol. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying, characterizing, and assessing the purity of this important chemical intermediate. This document details the experimental protocols for acquiring NMR data, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and spin-spin coupling relationships.

Introduction to 5,6,7,8-Tetrahydro-2-naphthol

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a bicyclic aromatic alcohol. Its structure consists of a dihydronaphthalene core with a hydroxyl group substituted on the aromatic ring. This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical agents and other fine chemicals. Accurate spectral characterization is paramount for its use in these applications, ensuring identity and purity. NMR spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 5,6,7,8-Tetrahydro-2-naphthol.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 5,6,7,8-Tetrahydro-2-naphthol.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Spectrometer and Data Acquisition

The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.

2.2.1. ¹H NMR Spectroscopy

-

Nucleus: ¹H

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm is typically sufficient.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal TMS standard (δ = 0.00 ppm).

2.2.2. ¹³C NMR Spectroscopy

-

Nucleus: ¹³C

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm.

-

Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet (δ = 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

2.3. Data Processing

The acquired Free Induction Decay (FID) signals are processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps typically include:

-

Fourier Transformation: Conversion of the time-domain FID signal into the frequency-domain NMR spectrum.

-

Phase Correction: Manual or automatic adjustment of the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

-

Integration: Determination of the relative areas under the peaks in the ¹H NMR spectrum, which correspond to the relative number of protons.

-

Peak Picking: Identification and labeling of the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Spectral Data and Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for 5,6,7,8-Tetrahydro-2-naphthol in CDCl₃.

¹H NMR Spectral Data

Table 1: ¹H NMR Data of 5,6,7,8-Tetrahydro-2-naphthol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.92 | d | 8.2 | 1H | H-4 |

| 6.58 | dd | 8.2, 2.5 | 1H | H-3 |

| 6.54 | d | 2.5 | 1H | H-1 |

| 4.75 | s | - | 1H | -OH |

| 2.69 | t | 6.0 | 4H | H-5, H-8 |

| 1.76 | m | - | 4H | H-6, H-7 |

Analysis of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.0 ppm): The three signals in this region correspond to the three protons on the aromatic ring. The proton at 6.92 ppm (H-4) appears as a doublet due to coupling with the adjacent proton H-3. The signal at 6.58 ppm (H-3) is a doublet of doublets, resulting from coupling to both H-4 and H-1. The proton at 6.54 ppm (H-1) is a doublet due to coupling with H-3.

-

Hydroxyl Proton (δ 4.75 ppm): The broad singlet at 4.75 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can vary with concentration and temperature.

-

Aliphatic Region (δ 1.7-2.7 ppm): The two signals in this region are from the four methylene (B1212753) groups of the saturated ring. The two equivalent methylene groups adjacent to the aromatic ring (H-5 and H-8) appear as a triplet at 2.69 ppm. The other two equivalent methylene groups (H-6 and H-7) give rise to a multiplet at 1.76 ppm.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data of 5,6,7,8-Tetrahydro-2-naphthol in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 153.1 | C | C-2 |

| 137.6 | C | C-4a |

| 130.0 | C | C-8a |

| 129.1 | CH | C-4 |

| 115.3 | CH | C-3 |

| 112.8 | CH | C-1 |

| 29.5 | CH₂ | C-5 |

| 28.9 | CH₂ | C-8 |

| 23.3 | CH₂ | C-6 |

| 23.2 | CH₂ | C-7 |

Analysis of the ¹³C NMR Spectrum:

-

Aromatic Region (δ 110-155 ppm): Six signals are observed in this region, corresponding to the six carbon atoms of the aromatic ring. The signal at 153.1 ppm is assigned to the carbon bearing the hydroxyl group (C-2) due to the strong deshielding effect of the oxygen atom. The two quaternary carbons (C-4a and C-8a) are found at 137.6 and 130.0 ppm. The three protonated aromatic carbons (C-1, C-3, and C-4) appear at 112.8, 115.3, and 129.1 ppm, respectively.

-

Aliphatic Region (δ 20-30 ppm): The four signals in this region correspond to the four methylene carbons of the saturated ring. The chemical shifts are in the expected range for sp³ hybridized carbons in a cyclic system.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the proton-proton coupling network of 5,6,7,8-Tetrahydro-2-naphthol.

Caption: Molecular structure of 5,6,7,8-Tetrahydro-2-naphthol with atom numbering.

Caption: ¹H-¹H spin-spin coupling network in 5,6,7,8-Tetrahydro-2-naphthol.

Conclusion

This technical guide has provided a detailed ¹H and ¹³C NMR spectral analysis of 5,6,7,8-Tetrahydro-2-naphthol. The tabulated data, coupled with the comprehensive interpretation and illustrative diagrams, offer a robust resource for the unambiguous identification and structural verification of this compound. The provided experimental protocols serve as a reliable starting point for obtaining high-quality NMR spectra. This information is critical for ensuring the quality and consistency of 5,6,7,8-Tetrahydro-2-naphthol in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

An In-depth Technical Guide to the Safe Handling of 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6,7,8-Tetrahydro-2-naphthol (CAS No. 1125-78-6), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.

Section 1: Chemical and Physical Properties

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-Hydroxy-1,2,3,4-tetrahydronaphthalene, is a beige crystalline solid.[1] Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [2] |

| CAS Number | 1125-78-6[3] |

| Appearance | White to light yellow to light orange powder to crystal[4] |

| Melting Point | 59-61 °C (lit.) |

| Boiling Point | 275-276 °C (lit.) |

| Flash Point | 113 °C (closed cup) |

| Solubility | 1.5 g/L in water (20 °C)[1] |

Section 2: Hazard Identification and Classification

5,6,7,8-Tetrahydro-2-naphthol is classified as a hazardous substance. The primary hazards are outlined in the Globally Harmonized System (GHS) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][5][6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3][5][6] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[2]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

3.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[3] |

| Hand Protection | Nitrile or other chemically resistant gloves.[7] |

| Body Protection | A lab coat or chemical-resistant apron.[7] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask may be necessary if dust is generated and ventilation is inadequate.[7] |

3.2 Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin and eyes.[3]

-

Avoid breathing dust.[3]

-

When weighing or transferring, do so carefully to minimize dust generation.[7]

3.3 Storage Conditions

-

Keep the container tightly closed and properly labeled.[3][7]

-

Store away from incompatible materials such as strong bases and strong oxidizing agents.[3][7]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][5][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][8] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][5] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[3][8][9] |

Emergency Contact: In case of a chemical emergency, call a poison control center or doctor for treatment advice.[3]

Section 5: Spill Management and Disposal

5.1 Spill Response

In the event of a spill:

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

-

Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][9]

-

Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[9]

-

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

5.2 Waste Disposal

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

-

Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.[7][9]

-

Do not mix with other waste streams unless explicitly permitted.[7]

-

Contact your institution's EHS office for specific guidance on the disposal of 5,6,7,8-Tetrahydro-2-naphthol waste.[7][9]

Section 6: Experimental Protocols and Workflows

Detailed experimental protocols for the toxicological studies that led to the hazard classifications are not publicly available in the provided search results. However, a generalized workflow for handling this chemical in a research setting is provided below.

Caption: General experimental workflow for handling 5,6,7,8-Tetrahydro-2-naphthol.

Section 7: Potential Signaling Pathways in Irritation

While specific signaling pathway studies for 5,6,7,8-Tetrahydro-2-naphthol were not identified in the search results, a generalized pathway for chemical-induced skin and eye irritation is presented. Chemical irritants can activate sensory nerves and trigger inflammatory responses.

Caption: Generalized signaling pathway for chemical-induced skin and eye irritation.

References

- 1. lookchem.com [lookchem.com]

- 2. capotchem.com [capotchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 5,6,7,8-Tetrahydro-2-naphthol | 1125-78-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

5,6,7,8-Tetrahydro-2-naphthol: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a partially saturated bicyclic phenol (B47542) that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural motif, combining an electron-rich aromatic ring with a flexible saturated carbocycle, provides a synthetically tractable platform for the development of a diverse array of complex molecules. This guide explores the core utility of 5,6,7,8-tetrahydro-2-naphthol, detailing its application in the synthesis of bioactive compounds, outlining key chemical transformations, and providing practical experimental protocols for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 5,6,7,8-tetrahydro-2-naphthol is essential for its effective application in synthesis. Key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Beige crystalline mass |

| Melting Point | 59-61 °C |

| Boiling Point | 275-276 °C |

| Flash Point | >113 °C |

| pKa | 10.48 (at 25 °C) |

| Solubility | 1.5 g/L in water (at 20 °C) |

Core Reactivity and Synthetic Applications

The chemical reactivity of 5,6,7,8-tetrahydro-2-naphthol is dominated by two key features: the nucleophilic phenolic hydroxyl group and the activated aromatic ring. These functionalities allow for a range of chemical transformations, making it a valuable starting material for a variety of molecular scaffolds.

O-Alkylation

The phenolic hydroxyl group of 5,6,7,8-tetrahydro-2-naphthol can be readily alkylated to form the corresponding ether derivatives. This reaction is a cornerstone for introducing diverse side chains and linking the tetralin core to other molecular fragments.

Experimental Protocol: Synthesis of 2-(3-Chloropropoxy)-5,6,7,8-tetrahydronaphthalene

This protocol details the O-alkylation of 5,6,7,8-tetrahydro-2-naphthol with 1-bromo-3-chloropropane (B140262), a common bifunctional linker used in the synthesis of pharmacologically active molecules.

Reaction Scheme:

Materials:

-

5,6,7,8-Tetrahydro-2-naphthol

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 5,6,7,8-tetrahydro-2-naphthol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

-

The reaction mixture is stirred at reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate, then brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(3-chloropropoxy)-5,6,7,8-tetrahydronaphthalene.

Quantitative Data:

| Reactant | Product | Yield |

| 5,6,7,8-Tetrahydro-2-naphthol | 2-(3-Chloropropoxy)-5,6,7,8-tetrahydronaphthalene | Typically >80% |

Spectroscopic Data for 2-(3-Chloropropoxy)-5,6,7,8-tetrahydronaphthalene:

-

¹H NMR (CDCl₃, ppm): δ 6.95 (d, 1H), 6.65 (dd, 1H), 6.60 (d, 1H), 4.10 (t, 2H), 3.75 (t, 2H), 2.70 (m, 4H), 2.25 (p, 2H), 1.75 (m, 4H).

-

¹³C NMR (CDCl₃, ppm): δ 156.8, 137.9, 129.8, 129.7, 115.3, 113.1, 64.5, 41.8, 32.2, 29.5, 23.3, 23.2.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The aromatic ring of 5,6,7,8-tetrahydro-2-naphthol is activated towards electrophilic substitution by the electron-donating hydroxyl group. The Friedel-Crafts acylation is a powerful method for introducing a ketone functionality, which can serve as a handle for further synthetic manipulations. The acylation is expected to occur at the position ortho to the hydroxyl group due to its directing effect.

Experimental Protocol: Synthesis of 1-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

This protocol describes the acylation of 5,6,7,8-tetrahydro-2-naphthol with acetyl chloride in the presence of a Lewis acid catalyst.[2][3][4]

Reaction Scheme:

Materials:

-

5,6,7,8-Tetrahydro-2-naphthol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar) is charged with anhydrous aluminum chloride (1.1 eq) suspended in anhydrous dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 5,6,7,8-tetrahydro-2-naphthol (1.0 eq) and acetyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise from the addition funnel over 30-60 minutes.

-

After the addition is complete, the mixture is stirred at 0 °C for one hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Product | Yield |

| 5,6,7,8-Tetrahydro-2-naphthol | 1-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | Varies depending on conditions, typically moderate to good. |

Spectroscopic Data for 1-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one:

-

¹H NMR (CDCl₃, ppm): δ 12.0 (s, 1H, -OH), 7.55 (d, 1H), 7.20 (s, 1H), 6.70 (d, 1H), 2.80 (m, 4H), 2.50 (s, 3H), 1.80 (m, 4H).

-

IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1650 (C=O), 1610, 1580 (C=C aromatic).

Mannich Reaction

The Mannich reaction provides a route to aminomethylated derivatives of 5,6,7,8-tetrahydro-2-naphthol. This three-component condensation of the phenol, formaldehyde (B43269), and a secondary amine introduces a basic nitrogen-containing side chain, a common feature in many pharmacologically active compounds. The reaction typically occurs at the position ortho to the hydroxyl group.[5]

Experimental Protocol: Synthesis of 1-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalen-2-ol

This protocol outlines the aminomethylation of 5,6,7,8-tetrahydro-2-naphthol with formaldehyde and dimethylamine (B145610).

Reaction Scheme:

Materials:

-

5,6,7,8-Tetrahydro-2-naphthol

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

Procedure:

-

A solution of 5,6,7,8-tetrahydro-2-naphthol (1.0 eq) in ethanol is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath, and dimethylamine solution (1.2 eq) is added, followed by the dropwise addition of formaldehyde solution (1.2 eq).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water to remove any unreacted amine and formaldehyde.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be purified by crystallization or chromatography.

Quantitative Data:

| Reactant | Product | Yield |

| 5,6,7,8-Tetrahydro-2-naphthol | 1-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalen-2-ol | Generally good yields. |

Spectroscopic Data for 1-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalen-2-ol:

-

¹H NMR (CDCl₃, ppm): δ 6.85 (d, 1H), 6.60 (d, 1H), 3.60 (s, 2H), 2.70 (m, 4H), 2.30 (s, 6H), 1.75 (m, 4H).

-

¹³C NMR (CDCl₃, ppm): δ 154.0, 138.5, 128.0, 122.0, 118.0, 115.0, 64.5, 45.0, 29.0, 28.5, 23.0, 22.5.

Applications in Drug Development

The 5,6,7,8-tetrahydro-2-naphthol scaffold is a key component in several clinically relevant molecules and a privileged structure in medicinal chemistry research.

Dopamine (B1211576) Receptor Ligands

Derivatives of the tetralin core are well-known for their interaction with dopamine receptors. For instance, the dopamine D2/D3 receptor agonist Rotigotine, used in the treatment of Parkinson's disease and restless legs syndrome, features a substituted aminotetralin structure that can be conceptually derived from the 5,6,7,8-tetrahydro-2-naphthol framework. The phenolic hydroxyl group is a key pharmacophoric feature for receptor binding.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Modulation of Inflammatory Pathways

Derivatives of the related 5,6,7,8-tetrahydro-2-naphthoic acid have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. While direct evidence for 5,6,7,8-tetrahydro-2-naphthol derivatives is still emerging, the structural similarity suggests that this scaffold holds promise for the development of novel anti-inflammatory agents.

Generalized NF-κB and MAPK Signaling

The NF-κB and MAPK signaling cascades are central to the cellular response to inflammatory stimuli. Upon activation by various signals, a series of protein kinases are sequentially phosphorylated, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes.

Conclusion

5,6,7,8-Tetrahydro-2-naphthol represents a synthetically versatile and medicinally relevant scaffold. Its straightforward functionalization through reactions such as O-alkylation, Friedel-Crafts acylation, and the Mannich reaction provides access to a wide range of derivatives. The demonstrated and potential biological activities of these derivatives, particularly in the context of neurological and inflammatory disorders, underscore the continued importance of 5,6,7,8-tetrahydro-2-naphthol as a key building block in modern drug discovery and organic synthesis. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this valuable chemical entity.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a key bicyclic organic compound with the chemical formula C₁₀H₁₂O. This whitepaper provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and its significant role as a versatile intermediate in the pharmaceutical industry. Detailed experimental protocols for key synthesis routes are presented, along with a summary of its physicochemical properties and a discussion of its known applications. Particular emphasis is placed on its crucial function as a precursor in the synthesis of the antifungal agent Liranaftate. While direct involvement in specific signaling pathways is not extensively documented, its utility as a model compound in environmental and photochemical studies is also explored.

Introduction

5,6,7,8-Tetrahydro-2-naphthol is a hydroxylated derivative of tetralin, a partially hydrogenated naphthalene (B1677914) ring system.[1][2] Its structure, featuring a reactive hydroxyl group attached to the aromatic portion of the tetralin backbone, makes it a valuable building block in organic synthesis.[2][3] The primary application of this compound lies in the pharmaceutical sector, where it serves as a critical starting material for the production of various active pharmaceutical ingredients (APIs).[3] Most notably, it is an essential intermediate in the synthesis of Liranaftate, a thiocarbamate antifungal agent.[3] Beyond its established role in drug manufacturing, 5,6,7,8-Tetrahydro-2-naphthol is also utilized in scientific research, particularly as a model compound for investigating the photochemical transformation of steroid hormones like 17β-estradiol.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 5,6,7,8-Tetrahydro-2-naphthol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [3][4] |

| Appearance | White to beige crystalline solid | [2][3] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 275.5 °C at 760 mmHg | [2][3] |

| Density | ~1.1 g/cm³ | [3] |

| Flash Point | 131.8 °C | [3] |

| CAS Number | 1125-78-6 | [3][4] |

Historical Perspective and Discovery

While a definitive singular "discovery" paper for 5,6,7,8-Tetrahydro-2-naphthol is not readily apparent in modern databases, its synthesis and characterization are rooted in the broader exploration of naphthalene chemistry in the early 20th century. The work of German chemist G. Schroeter in 1922 on the synthesis of tetralin derivatives provides significant historical context. A plausible early synthetic route can be inferred from established chemical transformations of that era. This multi-step process, illustrated below, likely involved the conversion of 2-naphthol (B1666908) to 2-naphthylamine (B18577) via the Bucherer reaction, followed by reduction of the unsubstituted ring and subsequent hydrolysis of the amino group back to a hydroxyl group.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 5,6,7,8-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a key intermediate in the synthesis of various pharmaceuticals and a subject of environmental studies.[1][2] A thorough understanding of its stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of related drug products, as well as for assessing its environmental fate. This technical guide provides a comprehensive overview of the known stability profile and degradation pathways of 5,6,7,8-tetrahydro-2-naphthol, drawing from available scientific literature. It includes a summary of its physical and chemical properties, details on its anaerobic biodegradation, and inferred knowledge on its potential for thermal, photolytic, and oxidative degradation based on studies of structurally related compounds. This guide also outlines relevant experimental protocols for stability-indicating analysis.

Introduction

5,6,7,8-Tetrahydro-2-naphthol (CAS No. 1125-78-6) is a bicyclic aromatic alcohol with a molecular formula of C₁₀H₁₂O.[3] Its structure, featuring a hydroxyl group on a tetralin framework, makes it a versatile building block in organic synthesis, notably in the production of the antifungal agent Liranaftate.[1] The stability of such an intermediate is a critical parameter in drug development and manufacturing, as degradation can lead to impurities that may affect the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, its use as a model compound in environmental studies necessitates an understanding of its persistence and transformation in various environmental compartments.[2]

This document aims to consolidate the current knowledge on the stability and degradation of 5,6,7,8-tetrahydro-2-naphthol, providing a valuable resource for researchers and professionals in the pharmaceutical and environmental sciences.

Physicochemical Properties and General Stability

5,6,7,8-Tetrahydro-2-naphthol is a white to light yellow crystalline solid.[4] Its physical and chemical properties are summarized in the table below. The compound's melting and boiling points suggest good thermal stability under standard conditions.[2] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 275-276 °C | [2] |

| Appearance | White to light yellow crystalline mass | [4] |

| Solubility | Sparingly soluble in water | [3] |

Degradation Pathways

The degradation of 5,6,7,8-tetrahydro-2-naphthol can be initiated through various mechanisms, including biological processes and exposure to physical or chemical stress factors.

Anaerobic Biodegradation

The most well-documented degradation pathway for a derivative of 5,6,7,8-tetrahydro-2-naphthol is in the context of the anaerobic biodegradation of naphthalene (B1677914). In this pathway, naphthalene is first carboxylated and then reduced to 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[5] This intermediate undergoes further reduction and a series of β-oxidation-like reactions, ultimately leading to the cleavage of the saturated ring.[5]

Photodegradation

While specific studies on the photodegradation of 5,6,7,8-tetrahydro-2-naphthol are limited, its use as a model compound in photochemical transformation studies suggests its susceptibility to light-induced degradation.[2] Naphthols, in general, can undergo photochemical reactions, and the naphthalene skeleton in related compounds like propranolol (B1214883) has been shown to be light-unstable, leading to the formation of various degradation products, including 1-naphthol.[6] It is plausible that exposure of 5,6,7,8-tetrahydro-2-naphthol to UV or simulated sunlight could lead to oxidation of the hydroxyl group or reactions involving the aromatic ring.

Thermal Degradation